molecular formula C15H16O4 B3190053 4,4'-Methanediylbis(2-methoxyphenol) CAS No. 3888-22-0

4,4'-Methanediylbis(2-methoxyphenol)

Cat. No.: B3190053
CAS No.: 3888-22-0
M. Wt: 260.28 g/mol
InChI Key: NTZWJMKBBBBUGE-UHFFFAOYSA-N
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Description

4,4'-Methanediylbis(2-methoxyphenol) is a phenolic compound characterized by a central methylene (–CH₂–) bridge linking two 2-methoxyphenol moieties. Its molecular formula is C₁₅H₁₆O₄, with a molecular weight of 260.28 g/mol. The methoxy (–OCH₃) groups at the ortho positions and hydroxyl (–OH) groups at the para positions relative to the methylene bridge contribute to its chemical reactivity and applications in polymer chemistry, antioxidant research, and lignin-derived resins .

Properties

CAS No.

3888-22-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxyphenol

InChI

InChI=1S/C15H16O4/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9,16-17H,7H2,1-2H3

InChI Key

NTZWJMKBBBBUGE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)OC)O

Other CAS No.

3888-22-0

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Central Linkage

The central bridging group significantly influences physicochemical properties and applications. Key analogs include:

Compound Name Central Linkage Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4,4'-Methanediylbis(2-methoxyphenol) –CH₂– (methylene) C₁₅H₁₆O₄ 260.28 Polymer crosslinking, antioxidant agents
(E)-4,4'-(Ethene-1,2-diyl)bis(2-methoxyphenol) –CH=CH– (ethene) C₁₆H₁₆O₄ 272.29 Cyanate ester resins, high thermal stability
4,4'-(Ethan-1,2-diyl)bis(2-methoxyphenol) –CH₂CH₂– (ethane) C₁₆H₁₈O₄ 274.31 Hydrogenated resins, reduced reactivity
4,4'-(But-2-ene-1,4-diyl)bis(2-methoxyphenol) –CH₂CH₂CH₂CH₂– (butene) C₁₈H₂₀O₄ 300.34 Crystallographic studies, extended conjugation

Key Observations :

  • Thermal Stability : Ethene-linked analogs exhibit higher rigidity and thermal stability due to conjugated double bonds, making them suitable for high-performance resins .
  • Reactivity : Ethane-linked derivatives show reduced reactivity compared to methylene- or ethene-linked counterparts, as hydrogenation saturates reactive sites .

Substituent Modifications

Variations in substituent groups (e.g., methoxy vs. hydroxyl, addition of alkyl/aryl groups) alter solubility, acidity, and biological activity:

Compound Name Substituent Modifications pKa LogP Solubility (Water) Key Properties References
4,4'-Methanediylbis(2-methoxyphenol) Two methoxy groups at ortho positions ~10.2 ~3.75 100 mg/L (25°C) Moderate hydrophobicity
Bisphenol F (4,4'-Methylenediphenol) Hydroxyl groups at para positions ~9.5 ~2.5 1.2 g/L (25°C) Higher acidity, polymer precursor
4,4'-(But-2-ene-1,4-diyl)bis(2-methoxyphenol) Extended alkyl linkage N/A ~4.2 Insoluble Lipophilic, crystalline
Vanillin-derived tertiary amino analogs Tertiary amino groups, multiple methoxyphenol units N/A N/A Variable Enhanced antioxidant activity

Key Observations :

  • Acidity: Hydroxyl-substituted analogs (e.g., Bisphenol F) are more acidic (lower pKa) due to stronger hydrogen bonding .
  • Antioxidant Activity: Vanillin derivatives with tertiary amino groups demonstrate superior radical scavenging in neuroprotective assays compared to unmodified methoxyphenol compounds .

Stereochemical Variations

Stereoisomerism in ethene-linked analogs impacts molecular geometry and reactivity:

  • (E)-Isomer : The trans configuration minimizes steric hindrance, favoring planar structures and enhanced conjugation for resin applications .

Functional Group Additions

Addition of functional groups (e.g., chlorine, galloyl) modifies biological and chemical behavior:

  • Chlorinated Analogs: 2-Chlorophenol and 2,4-dichlorophenol derivatives exhibit bactericidal properties but higher toxicity .
  • Galloylated Derivatives: Compounds like 6-O-galloylsalidroside show enhanced bioavailability and antioxidant effects compared to non-galloylated methoxyphenols .

Q & A

Basic Research Questions

Q. How can synthesis conditions for 4,4'-Methanediylbis(2-methoxyphenol) be optimized to improve yield?

  • Methodological Answer : Optimization involves varying catalysts, solvents, and reaction parameters. For example:

  • Catalysts : Proton-exchanged montmorillonite achieves 94% yield under reflux, while HCl yields 52% at 45°C .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar solvents.
  • Temperature/Time : Higher temperatures (e.g., 80°C) with shorter reaction times (6–8 hours) reduce side-product formation.
  • Table :
CatalystSolventTemp (°C)Time (hr)Yield (%)
HBrH₂O452472
NaOHEtOH601285
MontmorilloniteToluene80694

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H (400 MHz) and ¹³C NMR to confirm methoxy and phenolic proton signals (δ 3.8–3.9 ppm for OCH₃; δ 5.5–6.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., O–H⋯O interactions observed in crystal structures) .
  • HPLC/GC-MS : Quantify purity and detect impurities using C18 columns with methanol/water mobile phases .

Q. How should 4,4'-Methanediylbis(2-methoxyphenol) be stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Stability testing under accelerated conditions (40°C/75% RH for 6 months) confirms no degradation .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields (52–94%) be resolved?

  • Methodological Answer :

  • Replicate Conditions : Ensure identical catalyst purity, solvent dryness, and temperature control.
  • Side-Reaction Analysis : Use LC-MS to identify by-products (e.g., oligomers from over-condensation).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize endpoint .

Q. What strategies address spectral data inconsistencies in structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational isomers caused by hindered rotation of methoxy groups.
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) .
  • Cocrystallization : Stabilize specific conformers with co-formers (e.g., urea derivatives) for unambiguous XRD analysis .

Q. How do structural modifications influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at the 2,6-positions to assess effects on receptor binding.
  • In Silico Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., estrogen receptors).
  • Example : Chlorine substitution increases lipophilicity (LogP +0.5), enhancing membrane permeability .

Q. What methodologies detect and quantify degradation products under stress conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to UV (254 nm), heat (80°C), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH).
  • UPLC-QTOF-MS : Identify degradation products (e.g., demethylated derivatives or quinone formation) with high-resolution mass accuracy .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Methodological Notes

  • Data Consistency : Cross-referenced synthesis protocols and analytical data from peer-reviewed studies (e.g., crystallography , NMR ).
  • Advanced Tools : Highlighted computational (DFT, docking) and experimental (LC-MS, XRD) techniques for rigorous validation.

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